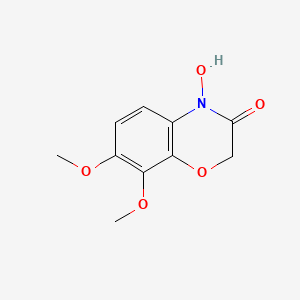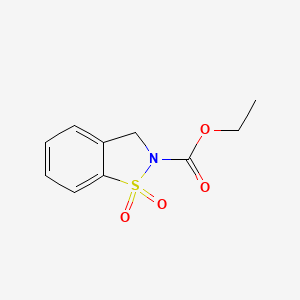![molecular formula C17H19NO B14188555 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol CAS No. 922191-49-9](/img/structure/B14188555.png)
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a phenol group and an amino group attached to a substituted butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the substituted butenyl chain and the phenol derivative.
Coupling Reaction: The key step involves the coupling of the substituted butenyl chain with the phenol derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}ethanol
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}methanol
Uniqueness
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both a phenol and an amino group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
922191-49-9 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[[(1R)-1-(2-methylphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-8-15(14-10-5-4-9-13(14)2)18-16-11-6-7-12-17(16)19/h3-7,9-12,15,18-19H,1,8H2,2H3/t15-/m1/s1 |
InChI Key |
YXCIFTRDJKLAGC-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC=C)NC2=CC=CC=C2O |
Canonical SMILES |
CC1=CC=CC=C1C(CC=C)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
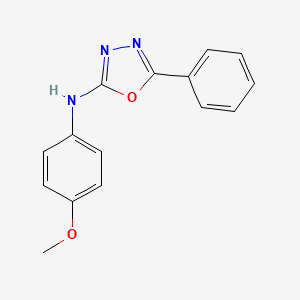
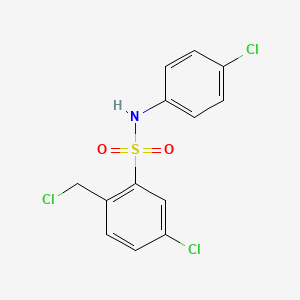
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
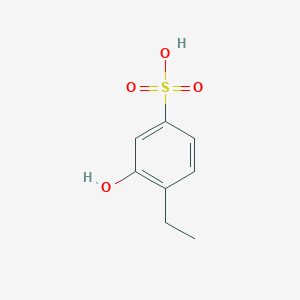
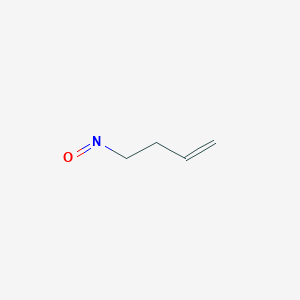
![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
